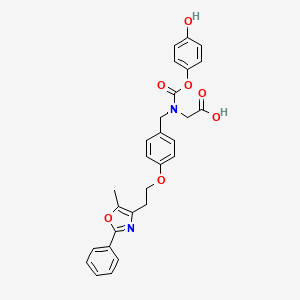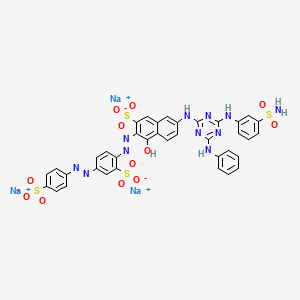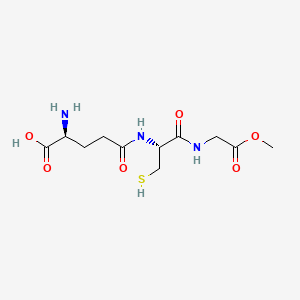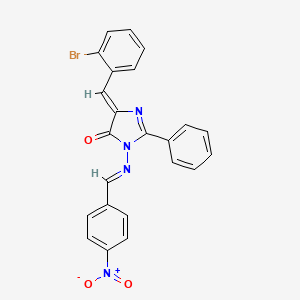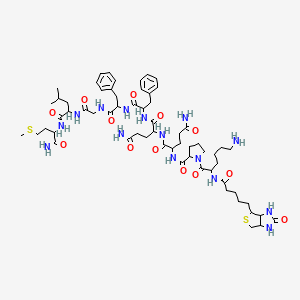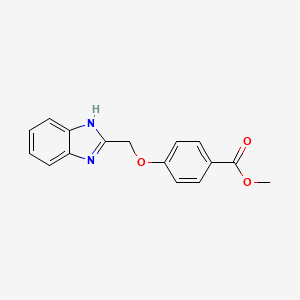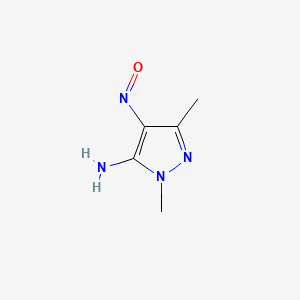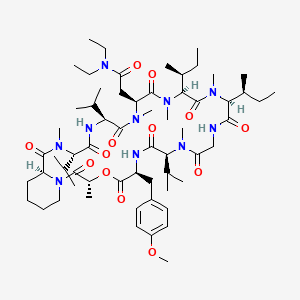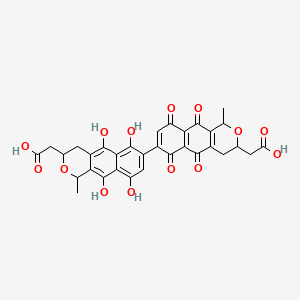
Methyl 2-((2-aminoethyl)dithio)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2-aminoethyl)dithio)benzoate is an organic compound with the molecular formula C10H13NO2S2. It is also known by its systematic name, benzoic acid, 2-[(2-aminoethyl)dithio]-, methyl ester
Métodos De Preparación
The synthesis of Methyl 2-((2-aminoethyl)dithio)benzoate typically involves the reaction of methyl benzoate with 2-aminoethanethiol in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of a disulfide bond between the thiol groups, resulting in the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Methyl 2-((2-aminoethyl)dithio)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can break the disulfide bond, yielding the corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-((2-aminoethyl)dithio)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-((2-aminoethyl)dithio)benzoate involves its interaction with molecular targets through its amino and dithio groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparación Con Compuestos Similares
Methyl 2-((2-aminoethyl)dithio)benzoate can be compared with other similar compounds such as:
Methyl 2-((2-aminoethyl)thio)benzoate: This compound lacks the disulfide bond, which may affect its reactivity and applications.
Ethyl 2-((2-aminoethyl)dithio)benzoate: The ethyl ester variant may have different solubility and reactivity properties.
Methyl 2-((2-aminoethyl)dithio)phenylacetate: This compound has a phenylacetate group instead of a benzoate group, which can influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1429-01-2 |
|---|---|
Fórmula molecular |
C10H13NO2S2 |
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
methyl 2-(2-aminoethyldisulfanyl)benzoate |
InChI |
InChI=1S/C10H13NO2S2/c1-13-10(12)8-4-2-3-5-9(8)15-14-7-6-11/h2-5H,6-7,11H2,1H3 |
Clave InChI |
KKNSKTSBAONNRP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1SSCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


